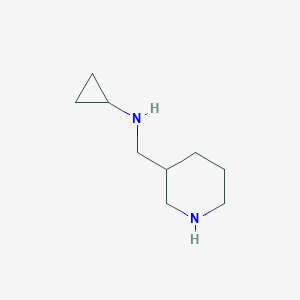

N-(Piperidin-3-ylmethyl)cyclopropanamine

Übersicht

Beschreibung

N-(Piperidin-3-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol It consists of a cyclopropane ring attached to a piperidine moiety via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-ylmethyl)cyclopropanamine typically involves the reaction of piperidine derivatives with cyclopropylamine. One common method is the reductive amination of cyclopropylamine with piperidine-3-carboxaldehyde under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) and conducted in the presence of a hydrogen source such as hydrogen gas or formic acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Piperidin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the piperidine moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Complex Organic Molecules

N-(Piperidin-3-ylmethyl)cyclopropanamine serves as a valuable building block in organic synthesis. Its structure allows for the creation of diverse derivatives that can be utilized in the development of pharmaceuticals and other organic compounds. The ability to modify the piperidine ring and cyclopropane moiety enhances its utility in synthetic chemistry.

2. Reaction Mechanisms

The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate, it can form N-oxide derivatives.

- Reduction : It can be reduced to yield amine derivatives using hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions : The piperidine ring can be functionalized through nucleophilic substitution, allowing for the introduction of different substituents.

Biological Applications

1. Potential Therapeutic Properties

this compound is being investigated for its potential as a therapeutic agent. Its structural features suggest interactions with neurotransmitter systems, particularly acetylcholine receptors, which may lead to applications in treating neurological disorders.

2. Ligand Development

The compound has been explored as a ligand in biochemical assays, which can help elucidate its mechanism of action and interactions with biological targets. This is crucial for understanding its therapeutic potential and optimizing its efficacy .

Medicinal Chemistry

1. Drug Development

Due to its biological activity, this compound may serve as a lead compound in drug discovery programs aimed at developing new medications. Its derivatives have been shown to possess significant pharmacological effects, making them candidates for further investigation in clinical settings .

2. Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the compound's structure affect its biological activity. For instance, variations in the piperidine ring or cyclopropane structure can lead to differences in receptor selectivity and potency, guiding the design of more effective therapeutic agents .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(Piperidin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Methyl-N-(piperidin-3-ylmethyl)cyclopropanamine: This compound has a similar structure but includes a methyl group on the nitrogen atom.

N-Cyclopropyl-3-piperidinemethanamine: Another similar compound with a cyclopropyl group attached to the piperidine moiety.

Uniqueness

N-(Piperidin-3-ylmethyl)cyclopropanamine is unique due to its specific combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

N-(Piperidin-3-ylmethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropanamine core linked to a piperidine ring. Its molecular formula and weight are approximately and 154.25 g/mol, respectively. The piperidine moiety is substituted at the nitrogen atom with a methyl group, which enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.25 g/mol |

| Structural Features | Piperidine, Cyclopropane |

1. Neurotransmitter Modulation

Research indicates that this compound may interact with neurotransmitter systems, particularly acetylcholine receptors. Compounds with similar structures have been shown to exhibit antidepressant effects by modulating these systems.

2. Anticancer Properties

Studies suggest that derivatives of this compound can reverse drug resistance in cancer cells, particularly those overexpressing P-glycoprotein (P-gp). For instance, in vitro assays demonstrated that certain analogues could inhibit P-gp ATPase activity, enhancing the efficacy of chemotherapeutic agents such as paclitaxel .

3. Pharmacokinetic Properties

The compound's ability to stimulate or inhibit ATPase activity has implications for its pharmacokinetic profile. Compounds that stimulate ATPase activity are often considered substrates of P-gp, while those that inhibit it may enhance the bioavailability of co-administered drugs .

Study on Drug Resistance Reversal

A notable study conducted on HEK293 cells revealed that this compound derivatives could effectively reverse paclitaxel resistance by interacting with the P-glycoprotein binding site. The results indicated a significant reduction in tumor volume when these compounds were administered in vivo without apparent side effects .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of the piperidine ring's substitution pattern on biological activity. Variations in substituents led to significant differences in receptor selectivity and potency against cancer cell lines.

| Compound | Activity | Notes |

|---|---|---|

| This compound | Anticancer activity | Reverses P-gp-mediated drug resistance |

| N-Methyl-N-(piperidin-2-ylmethyl)cyclopropanamine | Antidepressant effects | Modulates neurotransmitter systems |

| N-cyclopropyl-N-methylpiperidin-3-amine | Varies in cyclic structure | Influences overall biological activity |

Eigenschaften

IUPAC Name |

N-(piperidin-3-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLZOECPCUNVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592614 | |

| Record name | N-[(Piperidin-3-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226016-69-8 | |

| Record name | N-[(Piperidin-3-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.